An In-depth Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
An In-depth Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This compound is a critical intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this key chemical entity.
Core Chemical Properties
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a light yellow crystalline powder.[3] Its chemical structure and properties are pivotal for its reactivity and utility in pharmaceutical synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.
| Property | Value | Source(s) |
| CAS Number | 173676-59-0 | [4] |
| Molecular Formula | C₈H₅ClF₃NO·HCl·H₂O (Hydrate) | [5] |
| C₈H₈Cl₂F₃NO₂ (Hydrate) | [6] | |
| C₈H₆Cl₂F₃NO (Anhydrous Hydrochloride) | [4] | |
| Molecular Weight | 278.99 g/mol (Hydrate) | [1] |
| 260.04 g/mol (Anhydrous Hydrochloride) | [4] | |
| Melting Point | 156-158 °C | [3][4] |
| Boiling Point | 282.3 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |
| Appearance | Pale Yellow Solid | [3][4] |
| Purity (typical) | ≥99.0% (by HPLC) | [3] |
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of 4-Chloro-2-(trifluoroacetyl)aniline as the hydrochloride hydrate.
Caption: Chemical structure of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.
Experimental Protocols
The synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a multi-step process. The following protocols are based on methodologies described in the patent literature, which detail the conversion of p-chloroaniline to the final product.[7][8]
Synthesis of 4-Chloro-N-pivaloyl aniline (Intermediate I)
-
Reaction Setup: To a solution of p-chloroaniline in a suitable solvent such as toluene, add a base (e.g., sodium carbonate).
-
Acylation: Slowly add pivaloyl chloride to the reaction mixture. The molar ratio of pivaloyl chloride to p-chloroaniline is typically in the range of 1.03 to 1.1:1.[7]
-
Reaction Time: The addition of acyl chloride is generally performed over a period of 0.5 to 1 hour.[7]
-
Work-up: Upon completion of the reaction, the mixture is worked up to isolate the 4-chloro-N-pivaloyl aniline intermediate.
Synthesis of N-(4-chloro-2-trifluoroacetylphenyl)pivalamide (Intermediate II)
-
Grignard Reaction Preparation: In a separate flask, initiate a Grignard reaction with magnesium shavings and a small amount of iodine in tetrahydrofuran (THF).
-
Formation of Grignard Reagent: Add a solution of (4-chloro-2-bromophenyl)pivalamide in THF dropwise to the activated magnesium.
-
Reaction with Ethyl Trifluoroacetate: After the formation of the Grignard reagent, cool the reaction mixture to -15 °C and add ethyl trifluoroacetate.
-
Quenching: Allow the reaction mixture to warm to 20 °C and stir for approximately 30 minutes before quenching with an ammonium chloride solution.[4]
-
Extraction: Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE).[4]
Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate (Final Product)
-
Hydrolysis: To the crude N-(4-chloro-2-trifluoroacetylphenyl)pivalamide, add a mixture of acetic acid and hydrochloric acid.[4]
-
Heating: Slowly heat the reaction mixture to 75 °C and maintain this temperature for about 4 hours to effect hydrolysis and deprotection.[4]
-
Crystallization: Cool the mixture to 0-5 °C and hold for 2 hours to facilitate crystallization of the product.[4]
-
Isolation: Filter the solid product and wash with ethyl acetate to yield 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.[4]
Synthetic Pathway and Role in Efavirenz Synthesis
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a pivotal intermediate in the industrial synthesis of Efavirenz. The following diagram outlines the key transformations from p-chloroaniline to the final active pharmaceutical ingredient.
Caption: Synthetic pathway to Efavirenz via 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate and its impurities. While a specific monograph for this compound is not publicly available, a general method can be adapted from the analysis of similar compounds like p-chloroaniline.[9]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0).[10]
-
Flow Rate: Approximately 1.0 - 2.0 mL/min.[10]
-
Detection: UV detection at a suitable wavelength, likely around 239 nm.[10]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]
This method would be suitable for determining the purity of the compound and quantifying impurities such as p-chloroaniline.[3]
Spectral Analysis
Characterization of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is typically confirmed using a suite of spectroscopic techniques. Commercial suppliers often provide the following spectral data upon request:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.[5]
Safety and Handling
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate for its application in research and development. For further information, consulting the cited literature and supplier documentation is recommended.
References
- 1. scbt.com [scbt.com]
- 2. firescholars.seu.edu [firescholars.seu.edu]
- 3. innospk.com [innospk.com]
- 4. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 8. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 9. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
